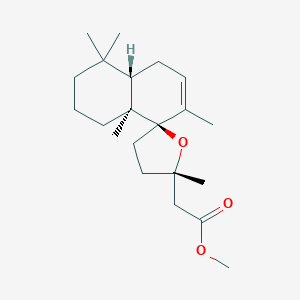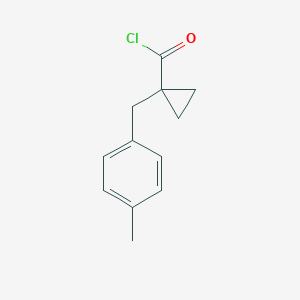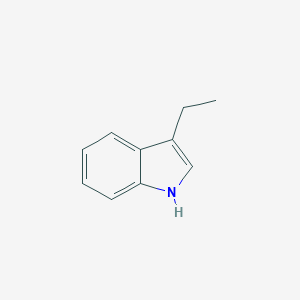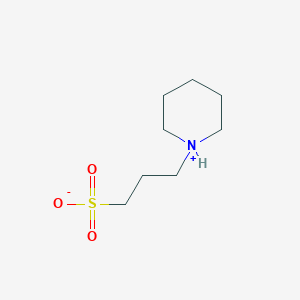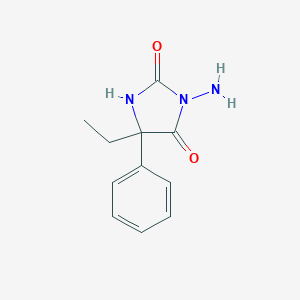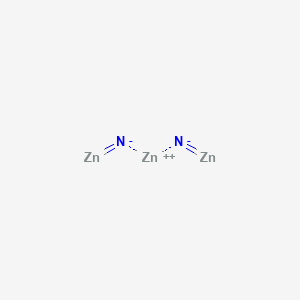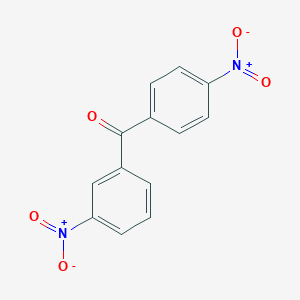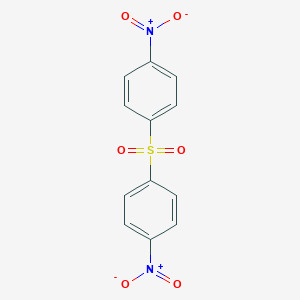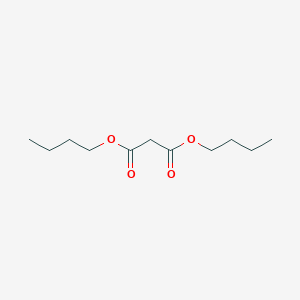
Dibutyl malonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dibutyl malonate can be achieved through the reaction of n-butanol and malonic acid using a solid acid ZrO_2-Ce_2O_3/SO_4~(2-) as a catalyst, showing a conversion rate of malonic acid to Dibutyl malonate of 95.8% under optimized conditions (Wu Chang-zeng, 2004).
Molecular Structure Analysis
The molecular structure of Dibutyl malonate-related compounds has been examined, revealing detailed coordination and bonding patterns. For instance, the crystal structure of bis(dicyclohexylammonium) tris(malonato)tetrakis(tributylstannate) provides insight into the covalent and hydrogen bonding interactions within the molecule, highlighting the structural intricacies of malonate derivatives (S. Ng, et al., 1992).
Chemical Reactions and Properties
Dibutyl malonate participates in a variety of chemical reactions, such as the olefination of carbonyl compounds with dibromo-malonate promoted by dibutyl telluride, offering a facile route to α,β-unsaturated malonic esters and presenting an alternative to the Knoevenagel reaction (Zhang‐Lin Zhou, et al., 1991).
Physical Properties Analysis
The physical properties of Dibutyl malonate and its derivatives, such as organogelation capabilities and self-assembling behaviors, have been explored. For example, dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates synthesized through a pseudo five-component reaction exhibit low molecular weight supramolecular organogelation, indicating potential applications in various organic solvents (Faride Googol, Abbas Rahmati, 2018).
Chemical Properties Analysis
The chemical properties of Dibutyl malonate, such as its reactivity and the formation of complex compounds, have been studied. This includes the synthesis of multifunctional dialkyl malonates, which demonstrates the versatility of Dibutyl malonate in forming compounds with varied chemical functionalities and potential applications in materials science and organic chemistry (N. Chronakis, et al., 2006).
Applications De Recherche Scientifique
Catalysis and Synthesis : Wu Chang-zeng (2004) demonstrated the synthesis of dibutyl malonate using solid acid ZrO2-Ce2O3/SO4~(2-) as a catalyst, highlighting its potential in organic synthesis applications (Wu Chang-zeng, 2004).
Biomedical Research : M. Gomez-Lazaro et al. (2007) investigated the role of malonate, a component of dibutyl malonate, in apoptosis and neurodegeneration related to Huntington's disease and ischemic stroke (M. Gomez-Lazaro et al., 2007).
Organic Chemistry : Zhou, Shi, and Huang (1991) described the use of dibutyl malonate in the olefination of carbonyl compounds, showing its utility in creating α,β-unsaturated malonic esters (Zhou, Shi, & Huang, 1991).
Metabolic Studies : Nakada, Wolfe, and Wick (1957) investigated the metabolism of malonate in rat tissues, providing insights into the biological processing of substances like dibutyl malonate (Nakada, Wolfe, & Wick, 1957).
Cardiology Research : Laura Valls-Lacalle et al. (2016) examined the effects of malonate in reducing infarct size in mice hearts, which may have implications for dibutyl malonate in similar contexts (Laura Valls-Lacalle et al., 2016).
Environmental Studies : Xu Shi-yu (2002) developed a method for analyzing dicarboxylic acids, including dibutyl malonate, in aerosol samples, highlighting its environmental relevance (Xu Shi-yu, 2002).
Toxicology Research : Wenjing Chen et al. (2020) explored the impact of dibutyl phthalate, a related compound to dibutyl malonate, on soil microbiomes, which could inform environmental risk assessments of similar compounds (Wenjing Chen et al., 2020).
Chemical Synthesis and Electrophysics : Andrei Honciuc et al. (2007) studied a fullerene derivative involving dibutyl malonate, showing its potential in developing novel electronic materials (Andrei Honciuc et al., 2007).
Endocrine and Metabolic Studies : K. Majeed et al. (2021) examined the effects of dibutyl phthalate on various metabolic and hormonal parameters in rats, which may have implications for human health (K. Majeed et al., 2021).
Mécanisme D'action
Target of Action
Dibutyl malonate, a diester of malonic acid, primarily targets the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid cycle . SDH plays a crucial role in energy production within cells, facilitating the conversion of succinate to fumarate in the mitochondria .
Mode of Action
Dibutyl malonate acts as a competitive inhibitor of SDH . It binds to the active site of the enzyme, preventing succinate from interacting with SDH . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle, leading to an accumulation of succinate and a decrease in the production of fumarate .
Biochemical Pathways
The primary biochemical pathway affected by dibutyl malonate is the tricarboxylic acid cycle, also known as the citric acid or Krebs cycle . By inhibiting SDH, dibutyl malonate disrupts the conversion of succinate to fumarate, a key step in this cycle . This disruption can lead to an accumulation of succinate and a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
It is known that dibutyl malonate is a lipophilic compound, suggesting that it can easily cross cell membranes and distribute throughout the body
Result of Action
The inhibition of SDH by dibutyl malonate has been shown to promote adult cardiomyocyte proliferation, revascularization, and heart regeneration via metabolic reprogramming . This suggests that dibutyl malonate could potentially be used as a therapeutic agent for heart failure .
Action Environment
Environmental factors can influence the action of dibutyl malonate. For instance, dibutyl malonate is a common environmental pollutant and its neurotoxicity and developmental toxicity have been observed in various aquatic environments . Moreover, exposure to dibutyl malonate can impair lipid metabolism and cause inflammation by disturbing the microbiota-related gut-liver axis . These findings highlight the importance of considering environmental factors when evaluating the action, efficacy, and stability of dibutyl malonate.
Safety and Hazards
Dibutyl malonate may cause an allergic skin reaction and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing .
Propriétés
IUPAC Name |
dibutyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGQHYUYGYHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152288 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl malonate | |
CAS RN |
1190-39-2 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the physical properties of dibutyl malonate?
A1: Dibutyl malonate is a colorless liquid with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. While specific spectroscopic data is not provided in the papers, its structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
Q2: How is dibutyl malonate synthesized, and what are the optimal conditions for its production?
A2: Dibutyl malonate can be synthesized via the esterification of malonic acid with butanol. Research suggests using a solid acid catalyst like ZrO2-Ce2O3/SO42- [] or Ti(SO4)2/C [] for this reaction. Optimal conditions vary but typically involve a molar ratio of malonic acid to butanol between 1:2.5 and 1:3, temperatures around 150°C, and a catalyst loading around 1g per 100 mmol of malonic acid. [, ]
Q3: How does the structure of dibutyl malonate influence its reactivity?
A4: The presence of two ester groups in dibutyl malonate makes it susceptible to hydrolysis and transesterification reactions. Additionally, the alpha-carbon positioned between the two carbonyl groups possesses acidic protons, enabling it to participate in reactions like alkylations and condensations. []
Q4: Can dibutyl malonate be produced from renewable sources, and what are the implications for its sustainability?
A5: While the provided research does not explicitly discuss the synthesis of dibutyl malonate from renewable sources, it highlights that the organic acids used in its esterification could potentially be sourced from fermentation processes. This route aligns with the broader research focus on sustainable biofuels. [] Additionally, exploring catalytic pathways for its synthesis using heterogeneous catalysts like ZrO2-Ce2O3/SO42- and Ti(SO4)2/C can contribute to greener and more efficient production methods. [, ]
Q5: Are there any analytical techniques used to quantify dibutyl malonate in environmental samples?
A6: The research mentions that dibutyl malonate can be analyzed through a derivatization process using BF3/n-butanol followed by GC/MS (Gas Chromatography/Mass Spectrometry) analysis. This method allows for the detection and quantification of dibutyl malonate in aerosol samples, offering insights into its presence and concentration in the environment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



